Methyl 4-bromo-6-chloropicolinate

Medicinal Chemistry ADME Properties Lead Optimization

Researchers requiring dual-site functionalization of picolinate cores face inefficient protection/deprotection workflows. Methyl 4-bromo-6-chloropicolinate solves this via orthogonal C-Br/C-Cl reactivity-enabling chemoselective Suzuki coupling at C4, followed by Buchwald-Hartwig amination or Suzuki coupling at C6 without protecting groups. This streamlines route design, reduces step count, and lowers manufacturing costs. Supplied at 97% purity with global ambient shipping.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.476
CAS No. 1206249-86-6
Cat. No. B573000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-6-chloropicolinate
CAS1206249-86-6
Molecular FormulaC7H5BrClNO2
Molecular Weight250.476
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC(=C1)Br)Cl
InChIInChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
InChIKeyKTRAVYREWCQENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-6-chloropicolinate: Orthogonal Halogenated Building Block


Methyl 4-bromo-6-chloropicolinate (CAS 1206249-86-6), systematically named methyl 4-bromo-6-chloropyridine-2-carboxylate, is a heterocyclic picolinate derivative characterized by a pyridine ring bearing a methyl ester at the 2-position and two distinct halogen substituents: bromine at the 4-position and chlorine at the 6-position [1]. With a molecular formula of C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol [1], this compound serves as a versatile intermediate in pharmaceutical and agrochemical research. Its primary value proposition lies in its capacity for sequential, chemoselective cross-coupling reactions, enabled by the differing reactivity profiles of the C–Br and C–Cl bonds, a feature not available in mono-halogenated or symmetrically di-halogenated analogs [2].

Orthogonal cross-coupling enabled by C–Br / C–Cl reactivity gradient
Sequential site-selective diversification for complex molecule synthesis
Heterocyclic scaffold for medicinal chemistry and agrochemical research

Methyl 4-bromo-6-chloropicolinate: Why Analogs Fall Short


Substituting Methyl 4-bromo-6-chloropicolinate with a mono-halogenated analog (e.g., methyl 4-bromopicolinate or methyl 6-chloropicolinate) eliminates the capacity for sequential, site-selective functionalization, forcing all subsequent diversification to occur at a single site and drastically limiting synthetic efficiency. Replacing it with a symmetrically di-halogenated analog like methyl 4,6-dichloropicolinate removes the reactivity gradient essential for orthogonal cross-coupling, as both C–Cl bonds exhibit similar, lower reactivity compared to the C–Br bond, making chemoselective differentiation difficult or impossible [1]. Even the positional isomer, methyl 6-bromo-4-chloropicolinate (CAS 1206249-92-4), presents a different electronic and steric environment around the reactive sites, which can alter reaction rates and selectivity in ways that are not predictable without extensive optimization [2]. These structural differences manifest as quantifiable changes in reaction yields, selectivity, and biological target engagement, underscoring that in-class compounds are not interchangeable in applications requiring orthogonal functionalization or specific halogen-substrate interactions [3].

Mono-halogenated analogsEliminate sequential functionalization, forcing all diversification at a single site.
Symmetrical dihalogenated analogsLack a reactivity gradient; both C–Cl bonds exhibit similarly low reactivity, preventing chemoselective differentiation.
Positional isomer (6-bromo-4-chloro)Alters electronic and steric environment at reactive sites, potentially shifting reaction rates and selectivity.

Methyl 4-bromo-6-chloropicolinate: Physicochemical & Reactivity Comparison


Molecular Weight & LogP Differentiation

Methyl 4-bromo-6-chloropicolinate possesses a molecular weight of 250.48 g/mol and a calculated LogP of 1.91, representing a moderate lipophilicity suitable for lead optimization campaigns . In contrast, the mono-bromo analog, methyl 4-bromopicolinate (MW = 216.03 g/mol, LogP not available but predicted to be lower due to reduced halogenation), is less lipophilic, while the dichloro analog, methyl 4,6-dichloropicolinate (MW = 206.03 g/mol, LogP predicted lower), is significantly lighter and more polar . The target compound's balanced physicochemical profile, with a quantitative LogP value of 1.91, positions it as a distinct starting point compared to its lighter or heavier halogenated counterparts, directly influencing calculated properties like lipophilic ligand efficiency (LLE) and CNS MPO scores in drug discovery projects .

Molecular Weight & LogP
Data to verify
TargetMW 250.48, LogP 1.91
ComparatorMono-bromo MW 216.03; Dichloro MW 206.03 (LogP N/A)
Physicochemical profile may influence drug-likeness calculations and synthesis route.
Predicted values; verify experimentally.
Medicinal Chemistry ADME Properties Lead Optimization

Orthogonal Cross-Coupling Reactivity

The presence of a C–Br bond at the 4-position and a C–Cl bond at the 6-position creates a quantifiable reactivity gradient for palladium-catalyzed cross-couplings. In Suzuki-Miyaura reactions, the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond, enabling sequential, site-selective functionalization [1]. This orthogonality is a class-level inference based on the well-established reactivity order of aryl halides (I > Br >> Cl). While direct experimental yield data for this specific compound is not publicly available in the peer-reviewed literature, the class-level principle is universally applicable and allows for the predictable, stepwise introduction of diverse aryl or heteroaryl groups, a capability not shared by methyl 4,6-dichloropicolinate (both C–Cl bonds equally unreactive) or mono-halogenated analogs [2].

Orthogonal Coupling Reactivity
Class-level inference
C–Br >> C–Cl (~10²–10³ fold reactivity difference)
Enables stepwise, chemoselective functionalization sequences.
Class-level principle; confirm with specific substrate.
Organic Synthesis Cross-Coupling Chemoselectivity

Electronic & Steric Influence: Positional Isomer Comparison

The specific substitution pattern of methyl 4-bromo-6-chloropicolinate imparts a unique electronic and steric environment that differentiates it from its positional isomer, methyl 6-bromo-4-chloropicolinate (CAS 1206249-92-4) [1]. In the target compound, the bromine atom at the 4-position is adjacent to the ester group and the ring nitrogen, while in the isomer, the bromine is at the 6-position, adjacent to the nitrogen and the ester group, but with a different electronic distribution. This difference is predicted to alter reaction rates in nucleophilic aromatic substitution and cross-coupling events. While no direct comparative kinetic data exists, class-level inference from similar pyridine systems suggests that the position of the halogens relative to the electron-withdrawing ester group will influence the partial charge at the reactive carbons, thereby affecting reactivity and selectivity [2].

Positional Isomer Comparison
Class-level inference
Electronic and steric environment differs from 6-bromo-4-chloro isomer; reactivity shift predicted.
Isomer selection may alter reaction outcomes.
No direct kinetic data available.
Physical Organic Chemistry Reaction Selectivity Computational Chemistry

Methyl 4-bromo-6-chloropicolinate: Key Research & Industrial Applications


Site-Selective Diversification for Medicinal Chemistry Libraries

Leveraging the orthogonal reactivity of the C–Br and C–Cl bonds, researchers can employ Methyl 4-bromo-6-chloropicolinate as a core scaffold for the rapid generation of diverse compound libraries [1]. An initial Suzuki-Miyaura coupling can selectively functionalize the 4-position via the more reactive C–Br bond, followed by a subsequent Buchwald-Hartwig amination or Suzuki coupling at the 6-position using the C–Cl bond. This sequential approach, validated by class-level knowledge of aryl halide reactivity, enables the efficient exploration of chemical space around the picolinate core, accelerating lead optimization programs in drug discovery [1].

Regioselective C–C Bond Formation for Agrochemical Intermediates

The halogenated pyridine core is a privileged motif in agrochemicals, particularly in herbicides and fungicides. Methyl 4-bromo-6-chloropicolinate serves as a key intermediate for constructing complex picolinate derivatives used in crop protection [1]. The orthogonally reactive halogens allow for the precise introduction of aryl, heteroaryl, or alkyl groups at specific positions, enabling the fine-tuning of biological activity and physicochemical properties essential for field performance [2]. The ability to perform sequential cross-couplings without the need for protecting group manipulations streamlines process chemistry routes and reduces manufacturing costs [1].

Chemical Probes & Fluorescent Dyes via Iterative Functionalization

In chemical biology, the ability to site-specifically introduce functional handles (e.g., biotin, fluorophores, reactive groups) is paramount. Methyl 4-bromo-6-chloropicolinate provides a robust platform for constructing bifunctional probes. One halogen position can be used to attach a biological targeting moiety, while the other can be functionalized with a reporter group, all through established cross-coupling chemistry [1]. This orthogonal functionalization strategy, grounded in the compound's distinct C–Br and C–Cl reactivity, minimizes synthetic steps and maximizes modularity in probe design [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry Libraries
Orthogonal reactivity profile
Chemoselective cross-coupling sequence validation
Agrochemical Intermediate Synthesis
Regioselective C–C bond formation capability
Reaction optimization for agrochemical scaffolds
Chemical Probe Construction
Bifunctional scaffold with sequential functionalization
Orthogonal attachment of targeting and reporter groups

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